Latanoprost intermediate is a crucial compound in the synthesis of latanoprost, a prostaglandin analog used primarily for treating elevated intraocular pressure in conditions such as glaucoma. This compound is derived from prostaglandin F2-alpha and plays a significant role in the pharmaceutical industry due to its effectiveness and commercial viability. Latanoprost itself is an important medication, with its synthesis being a focus of various chemical research efforts aimed at improving yields and efficiency.
The primary sources of information on latanoprost intermediate include scientific articles, patents, and comprehensive reviews on the synthesis and applications of prostaglandin analogs. Notable references include academic journals that discuss synthetic methodologies and pharmacological studies detailing the mechanism of action of latanoprost .
Latanoprost intermediate can be classified under the category of organic compounds, specifically as a ketoprostaglandin derivative. It is part of a broader class of compounds known as prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.
The synthesis of latanoprost intermediate typically involves several key steps that utilize both classical organic synthesis techniques and modern methodologies. Various approaches have been documented, including:
The synthesis typically requires precise control over reaction conditions such as temperature, pH, and substrate concentrations. For example, biotransformation processes have shown that varying these parameters can significantly affect yield and selectivity in producing specific intermediates .
The molecular structure of latanoprost intermediate features a complex arrangement typical of prostaglandins, characterized by multiple chiral centers and functional groups that dictate its biological activity. The structure includes:
This configuration is critical for its interaction with biological targets.
The chemical formula for latanoprost intermediate can be represented as C20H32O5, indicating its composition of carbon, hydrogen, and oxygen atoms. Detailed structural data can be obtained through spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Latanoprost intermediate undergoes several chemical transformations during its synthesis:
The use of specific reagents such as Lithium Selectride for reductions or palladium catalysts for hydrogenation exemplifies the sophisticated nature of these reactions. Each step must be optimized to ensure high yields and purity .
Latanoprost acts primarily by mimicking prostaglandin F2-alpha, leading to increased uveoscleral outflow and decreased intraocular pressure. The mechanism involves:
Pharmacokinetic studies indicate that latanoprost reaches peak concentrations in ocular tissues approximately two hours post-administration, with significant IOP-lowering effects observed within four hours .
Latanoprost intermediate is typically a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents but has limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and hydrolysis.
Relevant data regarding melting points, boiling points, and spectral characteristics can be found in detailed chemical databases or literature sources.
Latanoprost intermediate serves several critical roles in scientific research and pharmaceutical development:
Chemoenzymatic strategies enable efficient construction of latanoprost’s cyclopentane core through microbial whole-cell biotransformations. The ketoprostaglandin intermediate (3aR,4R,5R,6aS)-4 undergoes stereoselective transformations via engineered yeast strains that express multiple enzyme activities concurrently. Remarkably, Pichia anomala CBS110 catalyzes a one-pot triple transformation: enoate reductase-mediated CC reduction, carbonyl reductase-mediated ketone reduction, and esterase-driven hydrolysis. This cascade converts the ketone intermediate directly into either (3aR,4R,5R,6aS,3′S)-6 (Lactondiol B) or (3aR,4R,5R,6aS,3′R)-7 (Lactondiol L) with high stereocontrol, depending on co-substrate conditions. Using glucose co-substrate yields Lactondiol B (precursor to bimatoprost intermediates) at 62% yield, while glycerol shifts selectivity toward Lactondiol L (latanoprost precursor) at 55% yield [3].
Table 1: Performance of Microbial Strains in Ketoprostaglandin Biotransformation [3]
Yeast Strain | Product | Yield (%) | Co-substrate | Stereoselectivity |
---|---|---|---|---|
P. anomala CBS110 | Lactondiol B (6) | 62 | Glucose | >99% ee |
P. anomala CBS110 | Lactondiol L (7) | 55 | Glycerol | >99% ee |
P. glucozyma CBS5766 | Lactondiol B (6) | 28 | Glucose | 95% ee |
Recombinant S. cerevisiae | Complex mixture | <10 | Glucose | Variable |
This approach circumvents traditional stoichiometric reductants like lithium selectride and enables aqueous-phase reactions under mild conditions (25–30°C, pH 7). The P. anomala system demonstrates exceptional functional group tolerance, preserving the prostaglandin’s acid-sensitive cyclopentane ring and phenyl pendant groups during transformation [3].
Stereocontrol at C15 and the ω-chain remains critical for latanoprost intermediate efficacy. Patent-protected methodologies employ boron-mediated allylation and transition metal catalysis to establish chiral centers. A key advancement involves the stereoselective reduction of enone intermediates using bulky borane reagents. For example, diisopinocampheylchloroborane (DIP-Cl) reduces the C15 ketone in 4 to the 15(S)-alcohol with >98% diastereomeric excess, crucial for biological activity. This step avoids epimerization at adjacent C8–C12 positions through low-temperature operation (–78°C) and anhydrous conditions [1] [2].
Palladium-catalyzed Stille couplings install the phenylpentyl side chain while preserving labile β-hydroxycyclopentanone stereochemistry. The process utilizes arylstannane reagents with Pd(0)/copper(I) thiophenecarboxylate (CTC) co-catalyst to achieve >95% coupling yields. Notably, ortho-substituted arylstannanes maintain stereointegrity where traditional Wittig reagents cause epimerization. The method’s robustness enables gram-scale production of 15-keto intermediates without racemization [1] [2].
Organocatalysis enables pot-economical access to stereodefined prostaglandin frameworks. A landmark six-pot synthesis achieves latanoprost in 24% overall yield via orchestrated organocatalytic steps. The sequence begins with a diphenylprolinol silyl ether-catalyzed Michael addition (20 mol%) between nitroalkene 13 and aldehyde 7, delivering adduct 14 in 72% yield with 88:12 dr. This reaction establishes the C1–C2 bond with enantiomeric excess >96% at 0°C within 45 minutes, outperforming traditional resolution methods [6] [7].
Table 2: Organocatalyst Performance in Key Bond-Forming Steps [6] [7]
Reaction Step | Catalyst | Yield (%) | dr/ee | Key Achievement |
---|---|---|---|---|
Michael addition | Diphenylprolinol TMS ether (20%) | 72 | 88:12 dr | Sets C1 stereochemistry |
Mukaiyama aldol cyclization | Me₂AlCl (70%) | 46 | 6:1 dr | Forms cyclopentane core (16) |
Krische allylation | [Ru]/(S)-SEGPHOS | 88 | 96% ee | Installs ω-chain chirality (10) |
The subsequent substrate-controlled Mukaiyama aldol reaction with Me₂AlCl (70 mol%) generates methylenecyclopentanone 16 in 46% yield with 6:1 diastereoselectivity. This intramolecular annulation benefits from the nitro group’s leaving-group ability, facilitating E1cB elimination to form the enone motif essential for vinylcuprate addition [6] [7].
Biocatalytic reductions provide atom-economical routes to latanoprost’s stereogenic centers. Enoate reductases (EREDs) in Pichia anomala selectively reduce the enone system in 4 to afford trans-configured decalins with >99% ee. This chemoenzymatic reduction outperforms chemical catalysts (e.g., Pd/C) by avoiding over-reduction of the C13–C14 double bond. The reaction proceeds at 1 g/L substrate loading in phosphate buffer (pH 7.0) with glucose dehydrogenase cofactor regeneration [3].
Simultaneously, carbonyl reductases in the same strain deliver the C15-alcohol with strict S-selectivity for bimatoprost precursors or R-selectivity for latanoprost intermediates. Mutagenesis studies reveal that residue F291 in P. anomala’s carbonyl reductase controls stereopreference: phenylalanine favors 15(S), while tyrosine mutants shift to 15(R). This enzymatic flexibility enables biosynthesis of both drug intermediates from a common ketone precursor [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7